molecular formula C11H18N2O2 B1465847 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol CAS No. 1225888-75-4

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol

Cat. No. B1465847
CAS RN: 1225888-75-4
M. Wt: 210.27 g/mol
InChI Key: MIDHUCAZYJONRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of organic intermediates . The structures of these intermediates are usually determined by techniques such as FTIR, proton NMR, 13 C NMR, and UV–Visible . A piperidine cycle has been observed in a distorted chair conformation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of CHNO . The average mass is 409.438 Da and the monoisotopic mass is 409.175018 Da . The structure includes a piperidine cycle in a distorted chair conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm^3, a boiling point of 626.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 96.2±3.0 kJ/mol and a flash point of 332.9±34.3 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol has been explored in various synthetic and chemical reaction studies. For example, its derivatives have been used in the synthesis of 1,4-dihydropyridine derivatives, showcasing its utility in creating complex chemical structures with potential pharmacological applications (Stanovnik et al., 2002). Additionally, its involvement in one-pot, four-component domino reactions to synthesize novel derivatives with antibacterial properties highlights its versatility in medicinal chemistry (Muthineni et al., 2016).

Pharmacological Applications

In the realm of pharmacology, derivatives of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol have been synthesized and evaluated for their potential therapeutic effects. For instance, the synthesis and pharmacological activity of stereoisomers of certain derivatives have been studied for their antihypertensive activities, indicating the compound’s relevance in cardiovascular research (Muto et al., 1988). Another study focused on synthesizing novel derivatives and assessing their antidepressant and antianxiety activities, further emphasizing its significance in neuroscience and mental health research (Kumar et al., 2017).

Antibacterial and Biofilm Inhibition

Research on novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker, derived from this compound, demonstrated potent antibacterial efficacies and biofilm inhibition activities. This is crucial for developing new treatments against drug-resistant bacterial strains (Mekky & Sanad, 2020).

Corrosion Inhibition

In a different application, derivatives of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol have been studied for their corrosion inhibitory effect on mild steel in hydrochloric acid medium, indicating its potential in industrial applications (Senthilkumar et al., 2009).

Anti-neoplastic Activity

The anti-cancer activity of certain 1,2,4-Triazole derivatives of this compound against Dalton’s Lymphoma Ascitic in mice was also evaluated, showcasing its potential in oncological research (Arul & Smith, 2016).

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)7-13-5-3-4-10(14)6-13/h10,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDHUCAZYJONRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.